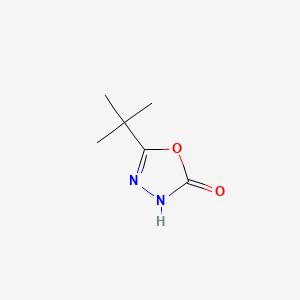
Methyl 3-methyl-2-nitrobenzoate
Vue d'ensemble
Description
Methyl 3-methyl-2-nitrobenzoate is a chemical compound that is part of the benzoate family, characterized by a nitro group and a methyl group attached to a benzene ring. The presence of these functional groups influences the compound's reactivity and physical properties, making it a subject of interest in various chemical studies.
Synthesis Analysis
The synthesis of related nitrobenzoate compounds has been explored in several studies. For instance, a one-pot reductive methylation of nitro-substituted aromatics using a DMSO/HCOOH/Et3N system has been reported, which could potentially be adapted for the synthesis of methyl 3-methyl-2-nitrobenzoate . Additionally, a green nitration process of methyl 3-methylbenzoate has been developed to synthesize 5-methyl-2-nitrobenzoic acid, demonstrating a high selectivity and environmentally friendly approach that could be relevant for synthesizing similar compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to methyl 3-methyl-2-nitrobenzoate has been studied using various spectroscopic and computational methods. For example, the structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by IR and X-ray diffraction studies, and its vibrational wavenumbers were computed using HF and DFT methods . These techniques could be applied to analyze the molecular structure of methyl 3-methyl-2-nitrobenzoate.
Chemical Reactions Analysis
The chemical reactivity of nitrobenzoate esters has been investigated, including studies on the C-S bond fission of alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives . Such reactions are significant for understanding the behavior of methyl 3-methyl-2-nitrobenzoate under various conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl 3-methyl-2-nitrobenzoate can be inferred from studies on similar compounds. The solubility of 2-methyl-3-nitrobenzoic acid in various solvents has been measured, providing insights into the solubility behavior of nitrobenzoates . Additionally, the conformational behavior of methyl 3-nitrobenzoate in different environments has been explored, which could be relevant for understanding the properties of methyl 3-methyl-2-nitrobenzoate . The solubility and dissolution properties of 3-methyl-2-nitrobenzoic acid have also been modeled, offering valuable data for the purification and application of such compounds .
Applications De Recherche Scientifique
Application 1: Synthesis of Methyl Indole-4-carboxylate
- Summary of the Application : Methyl 2-methyl-3-nitrobenzoate is used in the synthesis of methyl indole-4-carboxylate .
- Results or Outcomes : The outcome of this application is the successful synthesis of methyl indole-4-carboxylate .
Application 2: Synthesis of 5-Aminoisoquinolin-1(2H)-one
- Summary of the Application : Methyl 2-methyl-3-nitrobenzoate is used in the synthesis of 5-aminoisoquinolin-1(2H)-one .
- Results or Outcomes : The outcome of this application is the successful synthesis of 5-aminoisoquinolin-1(2H)-one .
Application 3: Synthesis of 5-Nitroisocoumarin
- Summary of the Application : Methyl 2-methyl-3-nitrobenzoate is used in the synthesis of 5-nitroisocoumarin .
- Results or Outcomes : The outcome of this application is the successful synthesis of 5-nitroisocoumarin .
Application 4: Preparation of Substituted Nitrostyrene Benzoic Acids
- Summary of the Application : Methyl 2-methyl-3-nitrobenzoate is used in the preparation of substituted nitrostyrene benzoic acids .
- Methods of Application : The preparation involves a reaction with aromatic aldehydes in the presence of DBU in DMSO .
- Results or Outcomes : The outcome of this application is the successful synthesis of substituted nitrostyrene benzoic acids .
Application 5: Synthesis of 4-(Hydroxymethyl)-1-tosylindole
- Summary of the Application : Methyl 2-methyl-3-nitrobenzoate is used in the synthesis of 4-(hydroxymethyl)-1-tosylindole .
- Methods of Application : The synthesis involves the Batcho-Leimgruber modification of the Reissert indole synthesis .
- Results or Outcomes : The outcome of this application is the successful synthesis of 4-(hydroxymethyl)-1-tosylindole .
Application 6: Preparation of [2-(4-fluorophenyl)-1H-indol-4-yl]-1-pyrrolidinylmethanone
Safety And Hazards
Methyl 3-methyl-2-nitrobenzoate should be handled with care. Avoid dust formation, breathing mist, gas, or vapors . Contact with skin and eyes should be avoided . Use personal protective equipment and ensure adequate ventilation . In case of accidental release, avoid letting the product enter drains .
Propriétés
IUPAC Name |
methyl 3-methyl-2-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-4-3-5-7(9(11)14-2)8(6)10(12)13/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJHDBIXFFZVJGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C(=O)OC)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6063933 | |
| Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-methyl-2-nitrobenzoate | |
CAS RN |
5471-82-9 | |
| Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5471-82-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-methyl-2-nitrobenzoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005471829 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5471-82-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28461 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Benzoic acid, 3-methyl-2-nitro-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6063933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Methyl-2-nitrobenzoesäuremethylester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL 3-METHYL-2-NITROBENZOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67XCE2UHV8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1'-Biphenyl]-4,4'-dicarbonyl dichloride](/img/structure/B1329442.png)












